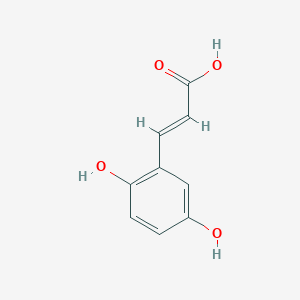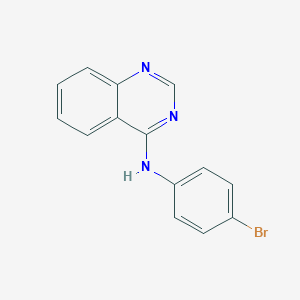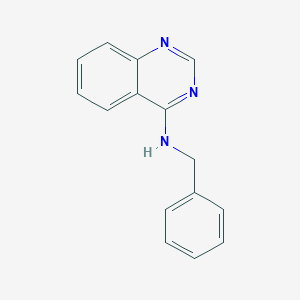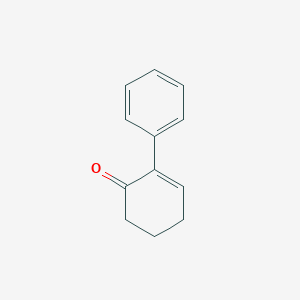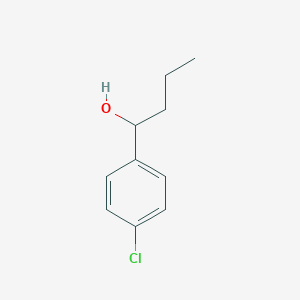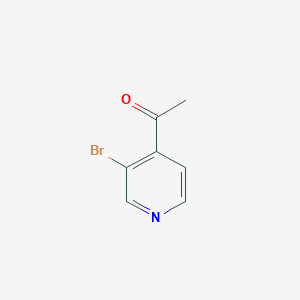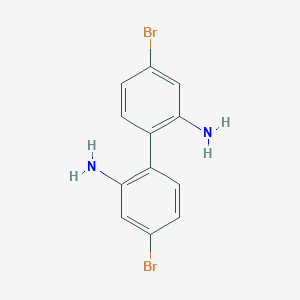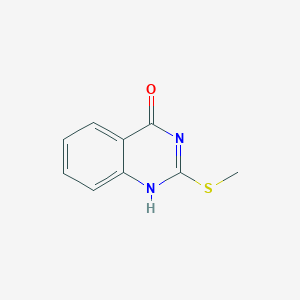
2-(メチルチオ)キナゾリン-4(3H)-オン
説明
“2-(methylthio)quinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H8N2OS and a molecular weight of 192.24 . It is also known by the synonym "2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one" .
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones, including “2-(methylthio)quinazolin-4(3H)-one”, has been reported in several studies. One efficient approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is characterized by good functional group tolerance, being transition metal and external oxidant free, and easy operation . Another study reported a Cu-catalyzed nucleophilic addition of readily available 2-halobenzamides to nitriles followed by S N Ar reaction .
Molecular Structure Analysis
The molecular structure of “2-(methylthio)quinazolin-4(3H)-one” consists of a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring . The compound also contains a methylthio group attached to the quinazolin-4(3H)-one core .
Chemical Reactions Analysis
Quinazolin-4(3H)-ones, including “2-(methylthio)quinazolin-4(3H)-one”, can undergo various chemical reactions. For instance, they can be obtained from aryl iodides and 2-nitrobenzamides in a Pd (II)-catalyzed reaction using microwave irradiation . Another study reported the synthesis of indolo [1,2- a ]quinazolinones from 2-halobenzamides and indoles in a one-pot Ullmann N -arylation/2-amidation cascade reaction .
Physical And Chemical Properties Analysis
“2-(methylthio)quinazolin-4(3H)-one” is a solid at room temperature .
科学的研究の応用
マラリア治療への応用
2-(メチルチオ)キナゾリン-4(3H)-オンを含む4(3H)-キナゾリンオンは、マラリア治療に頻繁に使用されています . この化合物は、その独特の構造と特性により、マラリアの防除に効果的です。
抗腫瘍への応用
この化合物は、抗腫瘍治療にも幅広く応用されています . この化合物の独特の特性は、腫瘍細胞の増殖を阻害することができ、がん研究と治療において貴重なツールとなっています。
抗けいれんへの応用
4(3H)-キナゾリンオンは、抗けいれん薬としても使用されています . 発作を制御し、てんかんなどの病気の潜在的な治療法を提供することができます。
殺菌剤への応用
この化合物は、殺菌剤としての特性を持っています . これは、真菌の増殖を阻害するため、農業用途や真菌感染症の治療に役立ちます。
抗菌への応用
4(3H)-キナゾリンオンは、抗菌用途に使用されています . 細菌やその他の微生物の増殖を阻害することができ、感染症との闘いにおいて貴重なツールとなっています。
抗炎症への応用
この化合物は、抗炎症作用を持っています . これは、炎症を軽減するのに役立ち、関節炎やその他の炎症性疾患の治療に役立ちます。
合成への応用
この化合物は、2,3-ジヒドロキナゾリンオンとキナゾリン-4(3H)-オンの合成に使用されます . この合成は、水性媒体中でグラフェン酸化物ナノシートによって触媒されます .
鎮痛への応用
さまざまな新規の2-メチルチオ-3-置換キナゾリン-4-(3H)-オンが合成され、鎮痛(痛みを和らげる)特性を持つことが判明しました . これは、この化合物が新しい鎮痛薬の開発に役立つ可能性があることを示しています。
作用機序
Target of Action
The 4(3H)-quinazolinone, which includes the 2-(methylthio)quinazolin-4(3H)-one, is a frequently encountered heterocycle with broad applications . It has been found to have antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . .
Mode of Action
Given its broad applications, it can be inferred that it interacts with multiple targets, leading to a variety of biological effects .
Biochemical Pathways
Given its broad range of applications, it can be inferred that it impacts multiple biochemical pathways .
Result of Action
Given its broad range of applications, it can be inferred that it has multiple effects at the molecular and cellular levels .
特性
IUPAC Name |
2-methylsulfanyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-13-9-10-7-5-3-2-4-6(7)8(12)11-9/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZQTWZRKDRJGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358511 | |
| Record name | 2-(Methylsulfanyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54855-81-1 | |
| Record name | 2-(Methylsulfanyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-(methylthio)quinazolin-4(3H)-one relate to its biological activity?
A: While the provided research papers don't directly investigate 2-(methylthio)quinazolin-4(3H)-one's biological activity, they offer valuable insights. One study [] focuses on the interaction of a related compound, 3-(2,6-difluorophenyl)-2-(methylthio)quinazolin-4(3H)-one, with the PDE7A catalytic domain. This suggests that the quinazolinone core, with its specific substitutions, plays a crucial role in binding to biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)

![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)
